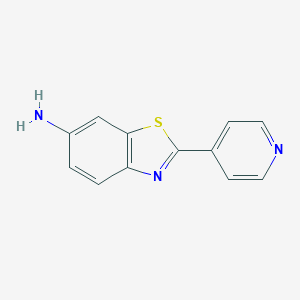

2-Pyridin-4-yl-benzothiazol-6-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pyridin-4-yl-benzothiazol-6-ylamine is a heterocyclic compound with the molecular formula C₁₂H₉N₃S and a molecular weight of 227.28 g/mol . This compound is characterized by the presence of both pyridine and benzothiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry .

Applications De Recherche Scientifique

Chemical Synthesis and Properties

Synthetic Routes:

The synthesis of 2-Pyridin-4-yl-benzothiazol-6-ylamine typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde under acidic or basic conditions. This method allows for the formation of the compound with high yields and purity. Industrial production may utilize continuous flow reactors to enhance efficiency.

Reactivity:

The compound can undergo various reactions:

- Oxidation: Produces N-oxides using agents like hydrogen peroxide.

- Reduction: Forms amine derivatives with reducing agents such as sodium borohydride.

- Substitution: Engages in nucleophilic substitution reactions, particularly at the pyridine ring.

Chemistry

This compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | N-Oxides |

| Reduction | Sodium borohydride, lithium aluminum hydride | Amine derivatives |

| Substitution | Amines, thiols (under basic conditions) | Various substituted derivatives |

Biology

This compound is being investigated for its potential as a fluorescent probe in biological imaging. Its ability to bind to specific biological targets enables it to visualize cellular processes effectively.

Case Study: Binding Affinity

Research has demonstrated that this compound exhibits significant binding affinity to DNA and proteins, which can inhibit cellular replication and enzyme activity. This property is essential for developing molecular probes in cellular biology.

Medicine

In medicinal chemistry, the compound is explored for its anticancer and antimicrobial properties. Studies indicate that derivatives of benzothiazole exhibit substantial biological activities against various cancer cell lines and bacterial strains.

| Biological Activity | Target Organisms | IC50 Values |

|---|---|---|

| Anticancer | Various cancer cell lines | Varies by derivative |

| Antimicrobial | Gram-positive and Gram-negative bacteria | Varies by derivative |

Research Findings:

A study published in a peer-reviewed journal highlighted that certain derivatives of this compound showed superior antiviral activity against HSV-1 compared to standard treatments like acyclovir, demonstrating an IC50 value significantly lower than traditional drugs .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it valuable for electronic device fabrication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-yl-benzothiazol-6-ylamine typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-Pyridin-4-yl-benzothiazol-6-ylamine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of cellular processes such as replication or enzyme activity . The exact pathways and targets may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

2-Pyridin-4-yl-benzothiazole: Lacks the amine group, which may affect its reactivity and biological activity.

2-Pyridin-4-yl-benzothiazol-6-ylmethanol: Contains a hydroxyl group instead of an amine, leading to different chemical properties.

Uniqueness: 2-Pyridin-4-yl-benzothiazol-6-ylamine is unique due to the presence of both pyridine and benzothiazole rings, along with an amine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Activité Biologique

2-Pyridin-4-yl-benzothiazol-6-ylamine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₉N₃S, with a molecular weight of approximately 227.28 g/mol. The compound features a unique combination of a pyridine ring and a benzothiazole moiety, which contributes to its distinctive chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole with 4-pyridinecarboxaldehyde under acidic or basic conditions. This method can be optimized for industrial production through continuous flow reactors, enhancing yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and enzyme activity. This interaction is critical in its potential anticancer and antimicrobial effects.

Biological Activity

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit promising anticancer activity. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various pathogens, with minimal inhibitory concentration (MIC) values comparable to standard antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, compounds related to this compound have shown anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases .

Case Studies

- Antituberculosis Activity : A study highlighted the efficacy of related compounds against tuberculosis, showing MIC values as low as 0.0028 µmol/mL for certain metal complexes derived from benzothiazole . This suggests that modifications of the base structure can enhance biological activity significantly.

- Apoptosis Induction : In a study involving U937 and MCF-7 cell lines, specific derivatives induced apoptosis via procaspase activation, indicating that structural modifications can lead to enhanced selectivity and potency against cancer cells .

Comparative Analysis

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | Varies by derivative | Varies by pathogen |

| Benzothiazole Derivative A | 0.004 µM | 0.0057–0.0114 µmol/mL |

| Zinc(II) Complex | 0.0028 µmol/mL | Comparable to streptomycin |

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the importance of structural modifications in enhancing efficacy.

Propriétés

IUPAC Name |

2-pyridin-4-yl-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYTYOFVZMOYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.